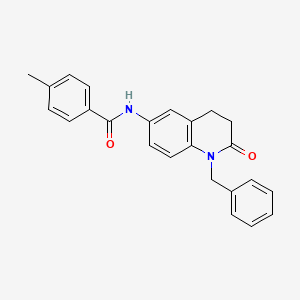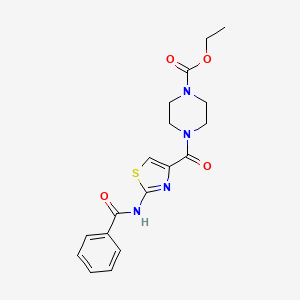
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as N-benzyl-6-methyl-4-quinolone, is a synthetic compound with a wide range of applications in scientific research. It is a benzamide derivative of 6-methyl-4-quinolone and is used in various biochemical and physiological studies. N-benzyl-6-methyl-4-quinolone is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of the neurotransmitter acetylcholine. It is also used in the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone acts as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that is involved in the metabolism of the neurotransmitter acetylcholine. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. It has also been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress. In addition, it has been found to have a protective effect on neurons and is used in the study of neurological disorders.
実験室実験の利点と制限
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has several advantages for use in laboratory experiments. It is a potent inhibitor of acetylcholinesterase and has been found to have anti-inflammatory and anti-oxidant properties. It is also relatively easy to synthesize and is relatively stable in solution. However, it has some limitations for use in laboratory experiments. It is relatively expensive and has a short shelf-life, which makes it unsuitable for long-term storage.
将来の方向性
There are several potential future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone. These include further studies on its biochemical and physiological effects, particularly in the areas of inflammation and oxidative stress. In addition, further studies on its mechanism of action and its potential use as a drug for the treatment of Alzheimer’s disease and other neurological disorders should be conducted. Finally, further research on its synthesis and stability should be conducted to improve its cost-effectiveness and shelf-life.
合成法
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-6-methyl-4-quinolone with benzylamine in the presence of anhydrous sodium acetate in acetic acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction mixture is then cooled and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate.
科学的研究の応用
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone is used in various scientific research applications. It is used as an inhibitor of acetylcholinesterase (AChE) in biochemical and physiological studies. It is also used in the study of Alzheimer’s disease, as it has been found to inhibit the formation of amyloid-β plaques. In addition, it has been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress.
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-9-19(10-8-17)24(28)25-21-12-13-22-20(15-21)11-14-23(27)26(22)16-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBZVAMRBSJPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)
![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)
![N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488946.png)
![N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488949.png)
![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)
![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)
![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)